1: Li AL, Lin X, Dhopeshwarkar AS, Thomaz AC, Carey LM, Liu Y, Nikas SP, Makriyannis A, Mackie K, Hohmann AG. Cannabinoid CB2 Agonist AM1710 Differentially Suppresses Distinct Pathological Pain States and Attenuates Morphine Tolerance and Withdrawal. Mol Pharmacol. 2019 Feb;95(2):155-168. doi: 10.1124/mol.118.113233. Epub 2018 Nov 30. PubMed PMID: 30504240; PubMed Central PMCID: PMC6324648.
2: Wilkerson JL, Gentry KR, Dengler EC, Wallace JA, Kerwin AA, Armijo LM, Kuhn MN, Thakur GA, Makriyannis A, Milligan ED. Intrathecal cannabilactone CB(2)R agonist, AM1710, controls pathological pain and restores basal cytokine levels. Pain. 2012 May;153(5):1091-106. doi: 10.1016/j.pain.2012.02.015. Epub 2012 Mar 17. PubMed PMID: 22425445; PubMed Central PMCID: PMC3603341.
3: Rahn EJ, Thakur GA, Wood JA, Zvonok AM, Makriyannis A, Hohmann AG. Pharmacological characterization of AM1710, a putative cannabinoid CB2 agonist from the cannabilactone class: antinociception without central nervous system side-effects. Pharmacol Biochem Behav. 2011 Jun;98(4):493-502. doi: 10.1016/j.pbb.2011.02.024. Epub 2011 Mar 5. PubMed PMID: 21382397; PubMed Central PMCID: PMC3089437.